![molecular formula C18H26N2O4 B1289201 Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate CAS No. 406213-47-6](/img/structure/B1289201.png)
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 . It is a derivative of piperidine and is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The InChI code for Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The molecular weight of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is 334.42 . It is recommended to be stored at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting amino groups during peptide synthesis . This compound is instrumental in the production of drugs like liraglutide and alagliptin benzoate, which are used to treat type 2 diabetes .
Material Science
In material science, this compound’s derivatives can be used to modify surface properties of materials, potentially improving their biocompatibility or altering their physical characteristics to suit specific applications .
Chemical Synthesis
The compound serves as a building block in organic synthesis, especially in the construction of complex molecules. It is often used in multi-step synthetic routes where the Boc group serves as a temporary protector that can be removed under mild conditions .
Chromatography
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate can be used in the preparation of stationary phases for chromatography. Its structure allows for the creation of selective binding sites, which can be utilized in affinity chromatography .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference compound in mass spectrometry and NMR spectroscopy due to its well-defined structure and properties .
Life Sciences
This compound is used in life sciences research as a precursor for the synthesis of molecules that can mimic biological activity. It can be incorporated into peptides that interact with biological targets, aiding in the study of biochemical pathways .
Safety And Hazards
The safety information available indicates that Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, suggesting potential hazards upon ingestion or eye contact . Precautionary statements include P305+351+338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623989 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate | |
CAS RN |
406213-47-6 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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